molecular formula C14H10ClF2NO B14367993 2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide CAS No. 90233-44-6

2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide

Katalognummer: B14367993
CAS-Nummer: 90233-44-6
Molekulargewicht: 281.68 g/mol
InChI-Schlüssel: TZSZKZBUDKHMAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide is a chemical compound with the molecular formula C8H6ClF2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of chloro, difluorophenyl, and phenylacetamide groups, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide typically involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-Difluoroaniline+Chloroacetyl chlorideThis compound\text{2,6-Difluoroaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} 2,6-Difluoroaniline+Chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(2,6-difluorophenyl)benzamide
  • 2-Chloro-N-(2,6-difluorophenyl)propanamide
  • 2-Chloro-N-(2,6-difluorophenyl)-6-fluorobenzamide

Comparison

Compared to similar compounds, 2-Chloro-N-(2,6-difluorophenyl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both chloro and difluorophenyl groups.

Eigenschaften

CAS-Nummer

90233-44-6

Molekularformel

C14H10ClF2NO

Molekulargewicht

281.68 g/mol

IUPAC-Name

2-chloro-N-(2,6-difluorophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H10ClF2NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2

InChI-Schlüssel

TZSZKZBUDKHMAK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=C(C=CC=C2F)F)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.